N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzamide group attached to a piperidine ring, which is substituted with four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: N-(2,2,6,6-tetramethylpiperidin-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers by acting as a hindered amine light stabilizer (HALS).
Biology: The compound is studied for its potential use in protecting biological samples from oxidative damage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to scavenge free radicals and inhibit oxidative processes. The piperidine ring, with its electron-donating methyl groups, enhances the compound’s stability and reactivity towards free radicals. This makes it effective in protecting materials and biological systems from oxidative stress .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for similar stabilizing purposes.
4-Amino-2,2,6,6-tetramethylpiperidine: Utilized in the synthesis of various derivatives for industrial applications.
Uniqueness: N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide stands out due to its benzamide group, which imparts unique chemical properties and enhances its stability and effectiveness as a stabilizer. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile and valuable compound in scientific research and industry .
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-15(2)10-13(11-16(3,4)18-15)17-14(19)12-8-6-5-7-9-12/h5-9,13,18H,10-11H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQZRRXJHEGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354495 | |
Record name | N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37819-89-9 | |
Record name | N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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